N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine
Description
This compound belongs to the triazolo-thiadiazole class, characterized by a fused bicyclic core of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The structure features a 3-pyridinyl group at the 6-position of the thiadiazole ring and a dimethylamino-substituted phenyl group at the 3-position of the triazole ring. Such substitutions are critical for modulating electronic, steric, and solubility properties, which influence pharmacological activity.
Properties
IUPAC Name |
N,N-dimethyl-4-(6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-21(2)13-7-5-11(6-8-13)14-18-19-16-22(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTCXFOTQZKSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is often catalyzed by acids and conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds with tailored properties.
Biological Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically:
- Carbonic Anhydrase Inhibition: It has shown promise in inhibiting carbonic anhydrase enzymes which are crucial in various physiological processes.
- Cholinesterase Inhibition: The compound's ability to inhibit cholinesterase makes it a candidate for studying neuroprotective effects and potential treatments for neurodegenerative diseases.
Medicinal Chemistry
This compound has been explored for its:
- Anticancer Properties: Research indicates it may have cytotoxic effects against certain cancer cell lines.
- Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties that could be harnessed in pharmaceutical applications.
- Anti-inflammatory Effects: Its potential to modulate inflammatory pathways is under investigation.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural characteristics allow it to be integrated into polymers and other materials for enhanced performance in applications such as sensors and electronic devices.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy as an enzyme inhibitor. For example:
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine with structurally related triazolo-thiadiazole derivatives, focusing on substituents, physicochemical properties, and biological activities.
Key Structural and Functional Differences:
Substituent Effects on Solubility: The dimethylamino group in the target compound enhances polarity compared to the tert-butyl group in , which increases lipophilicity. This difference may influence membrane permeability and bioavailability.
Biological Activity Trends :
- Pyridinyl-substituted triazolo-thiadiazoles (e.g., the target compound and analogs in ) exhibit vasodilatory activity due to electron-withdrawing effects enhancing receptor binding .
- Trifluoromethyl groups (e.g., ) are associated with improved blood-brain barrier penetration, suggesting CNS-targeted applications.
Synthetic Accessibility :
Biological Activity
N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition effects.
Chemical Structure and Properties
- Molecular Formula: C16H14N6S
- Molecular Weight: 322.4 g/mol
- CAS Number: 579446-44-9
The compound features a unique combination of triazole, thiadiazole, and pyridine rings, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor by binding to the active sites of various enzymes, thus blocking their activity. The structural characteristics allow for the formation of hydrogen bonds and other interactions with target enzymes.
1. Anticancer Activity
Recent studies have indicated that derivatives of triazolothiadiazine exhibit significant cytotoxic potential against various cancer cell lines. The IC50 values for these compounds range from 1.1 to 18.8 µM, suggesting a promising anticancer profile .
2. Antimicrobial Activity
The compound has shown notable antimicrobial properties. For instance, derivatives containing the triazole and thiadiazole rings have been effective against a range of pathogens. The minimum inhibitory concentration (MIC) values for some derivatives indicate moderate to strong antibacterial activity .
3. Anti-inflammatory Effects
This compound has been reported to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
4. Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes including:
- Carbonic Anhydrase
- Cholinesterase
- Alkaline Phosphatase
These activities are crucial for developing drugs aimed at conditions such as glaucoma and Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Lacks pyridine moiety | Moderate anticancer activity |
| 1,2,4-Triazolo[1,5-a]pyridine | Contains triazole and pyridine | Antimicrobial activity |
This compound stands out due to its unique structural combination and enhanced biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Cytotoxicity : A study published in Frontiers in Chemistry demonstrated that the compound exhibited significant cytotoxic effects on cancer cell lines with potential mechanisms involving apoptosis induction .
- Antimicrobial Evaluation : Research published in MDPI highlighted the broad-spectrum antimicrobial efficacy of derivatives based on this compound structure against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing the triazolothiadiazole core in this compound, and how do reaction conditions influence yield?
- Answer : The triazolothiadiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or via heterocyclization of hydrazine derivatives. For example, copper-catalyzed coupling (e.g., using CuBr) and cesium carbonate as a base are critical for regioselectivity in forming the triazolo-thiadiazole ring . Reaction temperature (35–100°C) and solvent polarity (e.g., DMSO vs. acetonitrile) significantly impact yields, with higher polarity solvents favoring cyclization but requiring longer reaction times .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Key for identifying aromatic protons (e.g., pyridinyl protons at δ 8.8–9.0 ppm) and dimethylamine groups (δ 2.8–3.2 ppm). Splitting patterns confirm substitution positions .
- HRMS : Essential for verifying molecular weight (e.g., observed [M+H]+ at m/z 215 in similar derivatives) .
- X-ray crystallography : Provides unambiguous confirmation of the triazolothiadiazole core geometry, with mean C–C bond lengths of 1.38–1.42 Å .
Q. What standard assays are used to evaluate the antioxidant or biological activity of this compound?
- Answer :
- DPPH/ABTS radical scavenging assays : Measure antioxidant activity via UV-Vis spectroscopy at 517 nm (DPPH) or 734 nm (ABTS) .
- Enzyme inhibition studies : Use fluorometric or colorimetric substrates (e.g., caspase-3 activation assays) to quantify activity against specific targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict substituent effects on bioactivity?
- Answer :
- DFT calculations : Predict regioselectivity in cyclization steps by analyzing transition-state energies .
- Molecular docking : Screen substituent effects (e.g., pyridinyl vs. nitrophenyl groups) on binding to enzymes like caspase-3. For example, a 3-pyridinyl group enhances π-π stacking in hydrophobic pockets .
- Reaction path search algorithms : Combine quantum mechanics and machine learning to narrow optimal conditions (e.g., solvent, catalyst) .
Q. How to resolve contradictions in reported biological activities across studies?
- Answer :
- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature, cell lines). For instance, variations in caspase-3 activation may arise from differences in cell permeability or metabolite interference .
- Isosteric replacements : Test analogs (e.g., replacing the pyridinyl group with quinolinyl) to isolate structural contributors to activity .
Q. What strategies improve the stability of this compound under physiological conditions?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
